molecular formula C10H18N2O3 B1399273 Morpholino(1,4-oxazepan-6-yl)methanone CAS No. 1316221-36-9

Morpholino(1,4-oxazepan-6-yl)methanone

Cat. No. B1399273
M. Wt: 214.26 g/mol
InChI Key: UFUITCPJXXXPGY-UHFFFAOYSA-N
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Description

Morpholinos are a type of molecule used to modify gene expression. They are uncharged, water-soluble molecules that bind to complementary sequences of RNA, thereby inhibiting mRNA processing, read-through, and protein binding at those sites .


Synthesis Analysis

The synthesis of Morpholinos is typically achieved through a series of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

Morpholinos have a unique structure consisting of morpholine rings that bear methylene groups bound to modified phosphates . The exact structure of “Morpholino(1,4-oxazepan-6-yl)methanone” is not available in the current literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of “Morpholino(1,4-oxazepan-6-yl)methanone” are not available in the current literature. Morpholinos, in general, are stable, uncharged, and water-soluble .

Scientific Research Applications

Synthesis and Antitumor Activity

  • Antitumor Activity : A study by Tang and Fu (2018) synthesized 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone and found it to possess significant inhibition on the proliferation of various cancer cell lines, demonstrating its potential antitumor activity (Tang & Fu, 2018).

Structural Exploration and Biological Evaluation

  • Bioactive Heterocycles Synthesis : Prasad et al. (2018) synthesized a compound involving morpholino methanone and evaluated its antiproliferative activity. The study also characterized its molecular structure and analyzed intermolecular interactions (Prasad et al., 2018).

Novel Compound Synthesis

  • Synthesis of Morpholino Podocarpa : Bakare et al. (2005) synthesized a compound named 12-Meth­oxy-15-(4-morpholino)podocarpa-8,11,13-trien-15-one, highlighting the versatility of morpholino methanone in creating new chemical entities (Bakare et al., 2005).

Drug Development and Imaging Applications

  • PET Agent for Parkinson's Disease : Wang et al. (2017) developed a PET imaging agent, [11C]HG-10-102-01, for imaging the LRRK2 enzyme in Parkinson's disease, involving the use of a morpholino methanone derivative (Wang et al., 2017).

Chemical Process Development

  • Practical Synthesis for Pharmaceuticals : Kopach et al. (2009) developed a commercial synthesis process for a pharmaceutical intermediate involving morpholino methanone, showcasing its application in industrial chemical processes (Kopach et al., 2009).

Novel Inhibitors Discovery

  • Inhibitors for Aldo-Keto Reductase Enzyme : Flanagan et al. (2014) prepared morpholino(phenylpiperazin-1-yl)methanones and demonstrated their potency as selective inhibitors of the AKR1C3 enzyme, relevant for leukemia and hormone-related cancers (Flanagan et al., 2014).

properties

IUPAC Name

morpholin-4-yl(1,4-oxazepan-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c13-10(12-2-5-14-6-3-12)9-7-11-1-4-15-8-9/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUITCPJXXXPGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CN1)C(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholino(1,4-oxazepan-6-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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